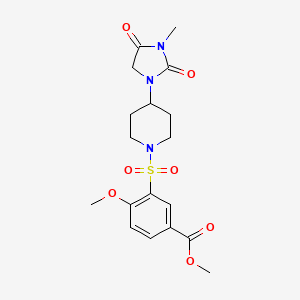![molecular formula C18H16BrN5O2 B2785321 3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034535-43-6](/img/structure/B2785321.png)
3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C18H16BrN5O2 and its molecular weight is 414.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the ERK5 kinase . ERK5, also known as MAPK7, is a key integrator of cellular signal transduction and plays a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
The compound acts as a highly potent and selective inhibitor of ERK5 kinase . It binds to the kinase, inhibiting its activity and thereby disrupting the signal transduction pathways it is involved in .
Biochemical Pathways
The inhibition of ERK5 kinase affects several biochemical pathways. ERK5 is involved in the MAPK/ERK pathway, which regulates a variety of cellular processes, including cell growth, differentiation, and survival . By inhibiting ERK5, the compound can disrupt these processes, potentially leading to the inhibition of cell proliferation and induction of apoptosis .
Pharmacokinetics
The compound was identified through high-throughput screening and subsequent structure-based optimization , suggesting that it has been designed to have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
This is in contrast to the results obtained by RNAi technology , suggesting that the compound’s effects may be context-dependent or that other factors may modulate its activity.
Biochemical Analysis
Biochemical Properties
The compound interacts with ERK5, a kinase enzyme, inhibiting its activity . This interaction is crucial in biochemical reactions, particularly in signal transduction pathways. The inhibition of ERK5 kinase and transcriptional activity by this compound does not translate into antiproliferative activity in different relevant cell models .
Cellular Effects
3-(1-(5-bromonicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one influences cell function by modulating the activity of ERK5 . This modulation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level by binding to ERK5 and inhibiting its kinase and transcriptional activity . This interaction leads to changes in gene expression and cellular processes .
Properties
IUPAC Name |
3-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN5O2/c19-13-8-12(9-20-10-13)17(25)23-6-3-14(4-7-23)24-11-22-16-15(18(24)26)2-1-5-21-16/h1-2,5,8-11,14H,3-4,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQYDBKROIQOPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=CN=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide](/img/structure/B2785250.png)
![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2785251.png)
![N-(2-(dimethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2785253.png)
![Bis(1-[2-(dimethylamino)ethyl]guanidine), sulfuric acid](/img/structure/B2785254.png)
![(2Z)-3-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2785255.png)





